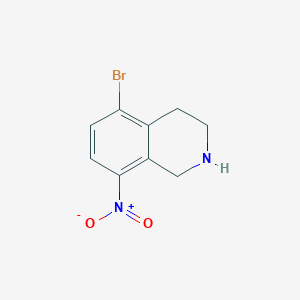

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

Overview

Description

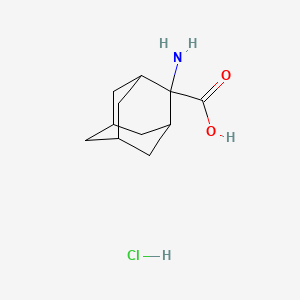

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrN2O2 and its molecular weight is 257.087. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrrolo[2,1-a]isoquinolines

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline has been used in synthesizing pyrrolo[2,1-a]isoquinolines. The reaction with activated alkynes forms stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).

General Route to Tetrahydroisoquinolines

It is used in a general synthesis route for tetrahydroisoquinolines, exemplified in the preparation of various derivatives. This involves multiple steps, including the conversion of isoquinoline to 5-bromo-8-nitro derivative and subsequent transformations (Rey, Vergnani, & Dreiding, 1985).

Isolation from Red Algae

In natural product chemistry, derivatives of this compound have been isolated from the red alga Rhodomela confervoides. These compounds include brominated tetrahydroisoquinolines, which have been semi-synthesized for further chemical investigation (Ma et al., 2007).

Stereomer Study

Research on the stereochemistry of similar compounds, such as 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, has been conducted. This includes studies on the structural properties and synthesis of various stereoisomers, contributing to a deeper understanding of stereochemical effects in organic molecules (Rizzacasa et al., 1990).

Potential Prodrug System

The compound's derivatives have been investigated for use as a prodrug system, specifically for targeted drug delivery to hypoxic tissues. This is based on the concept of biomimetic reduction, which can release active drugs in a targeted manner (Parveen et al., 1999).

Novel Polyfunctional Pyrrolo[2,1-a]isoquinolines

The synthesis of novel polyfunctional pyrrolo[2,1-a]isoquinolines is another application. It involves the reaction of 5-bromo-8-nitroisoquinoline with various nucleophiles, enabling the creation of new, functionally diverse compounds (Bastrakov & Starosotnikov, 2019).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that tetrahydroisoquinoline (thiq) analogs can exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

THIQ analogs are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions are currently under investigation.

Result of Action

As a THIQ analog, it may share some of the biological activities observed in other members of this class, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial effects .

Properties

IUPAC Name |

5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-2,11H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDWDZBUTSPUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)

![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)